

# Experimental setup for using HFE-7100 in immersion cooling of electronics.

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An Application Guide to Two-Phase Immersion Cooling of Electronics Using HFE-7100

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## Abstract

The rapid increase in power densities of modern electronics necessitates advanced thermal management solutions that surpass the limitations of conventional air cooling.[1] Two-phase immersion cooling, a process where electronic components are submerged in a dielectric fluid that boils on the component surfaces, offers a highly efficient and passive heat transfer mechanism.[2] This document provides a detailed application note and experimental protocol for utilizing 3M™ Novec™ 7100 Engineered Fluid (HFE-7100) for two-phase immersion cooling. HFE-7100 is a hydrofluoroether fluid characterized by its non-flammability, low toxicity, favorable environmental profile, and excellent dielectric properties, making it an ideal candidate for this application.[3][4][5] This guide is intended for researchers and scientists in thermal management, electronics engineering, and material science, offering a comprehensive framework for setting up, conducting, and analyzing immersion cooling experiments.

## Introduction: The Principle of Two-Phase Immersion Cooling

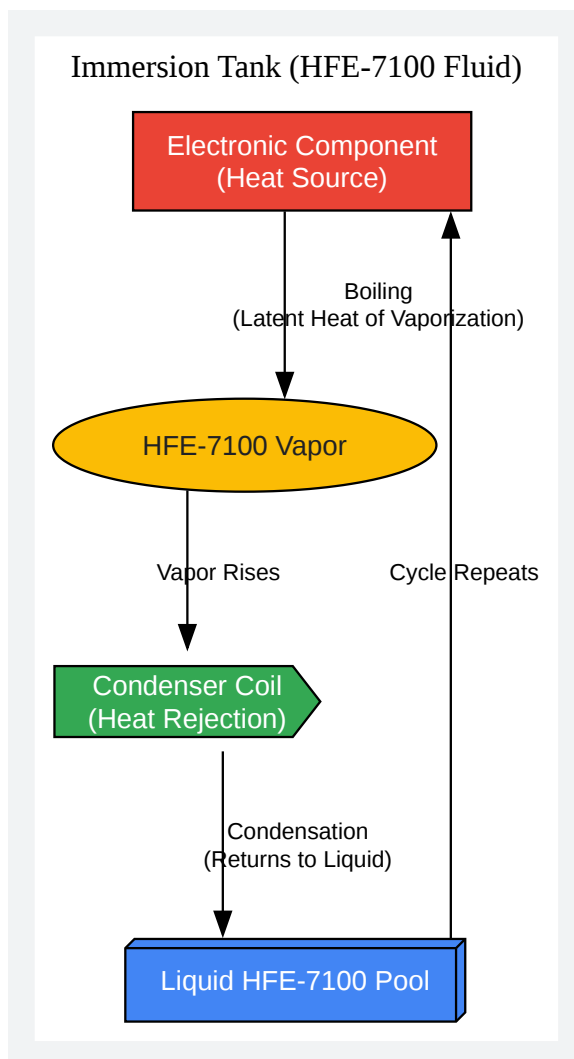
Immersion cooling involves submerging electronics directly into a non-conductive (dielectric) fluid. The process can be single-phase or two-phase.

- **Single-Phase:** The fluid remains in a liquid state and heat is transferred via natural or forced convection.
- **Two-Phase:** The fluid boils on the surface of the hot components. The phase change from liquid to vapor absorbs a significant amount of latent heat, a highly efficient mode of heat transfer.[2] The vapor rises, condenses on a cooler surface (a condenser or the tank lid), and returns to the liquid bath, creating a passive, self-sustaining cycle.[2]

HFE-7100 is particularly well-suited for this application due to its defined boiling point (61°C), high dielectric strength, and compatibility with a wide range of materials used in electronics.[3][6][7] Its low global warming potential (GWP) and zero ozone depletion potential (ODP) also make it an environmentally responsible choice.[5][6]

## Diagram: The Two-Phase Cooling Cycle

The following diagram illustrates the passive heat transfer loop central to this technology.



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Caption: The passive two-phase immersion cooling cycle.

## Health, Safety, and Handling Precautions

While HFE-7100 has a low toxicity profile, proper laboratory hygiene and safety practices are mandatory.[4][8]

- Ventilation: Always work in a well-ventilated area or use local exhaust ventilation (e.g., a fume hood).[9][10] Although not classified as hazardous, HFE-7100 vapor is denser than air and can accumulate in low-lying areas.[11]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[8][10]
- Thermal Decomposition: Avoid exposing HFE-7100 to extreme temperatures (sources >150°C), as this can cause thermal decomposition, releasing hazardous substances like hydrogen fluoride.[9][10] Ensure all heating elements are properly controlled and have over-temperature protection.
- Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it according to local regulations.[10][11] Ventilate the area well.[9]
- Storage: Store HFE-7100 in a tightly sealed container in a cool, dry place away from strong bases or acids.[9][11]

## Materials and Equipment

This section details the necessary components for a typical benchtop experimental setup.

Component	Description / Specification	Rationale
Coolant	3M™ Novec™ 7100 Engineered Fluid (HFE-7100)	The working fluid for heat transfer. A high-purity version (7100DL) is also available for sensitive applications. <a href="#">[12]</a>
Immersion Tank	Borosilicate glass or transparent acrylic tank with a lid.	Must be compatible with HFE-7100. Transparency allows for visual observation of boiling phenomena.
Condenser	Finned air-cooled condenser or a liquid-cooled coil (copper or stainless steel) installed in the tank's headspace.	To condense the HFE-7100 vapor, minimizing fluid loss and maintaining system pressure.
Test Vehicle	An electronic component (e.g., CPU, GPU) or a thermal test vehicle (e.g., copper block with cartridge heater).	The heat source to be cooled. Must allow for accurate power input and temperature measurement.
Power Supply	DC programmable power supply.	To provide a stable and measurable power input to the test vehicle.
Temperature Sensors	T-type or K-type thermocouples, or RTDs.	For measuring temperatures of the component surface, liquid pool, and vapor space.
Data Acquisition (DAQ)	Multi-channel DAQ system compatible with the chosen temperature sensors.	For automated and accurate logging of temperature and power data.
Sealing Gasket	EPDM or Viton™ gasket for the tank lid.	To create a good seal, preventing vapor leakage.
Ancillary	Insulating material (e.g., foam), thermal interface material (TIM), mounting hardware.	To minimize heat loss to the surroundings and ensure good thermal contact.

## HFE-7100 Key Properties

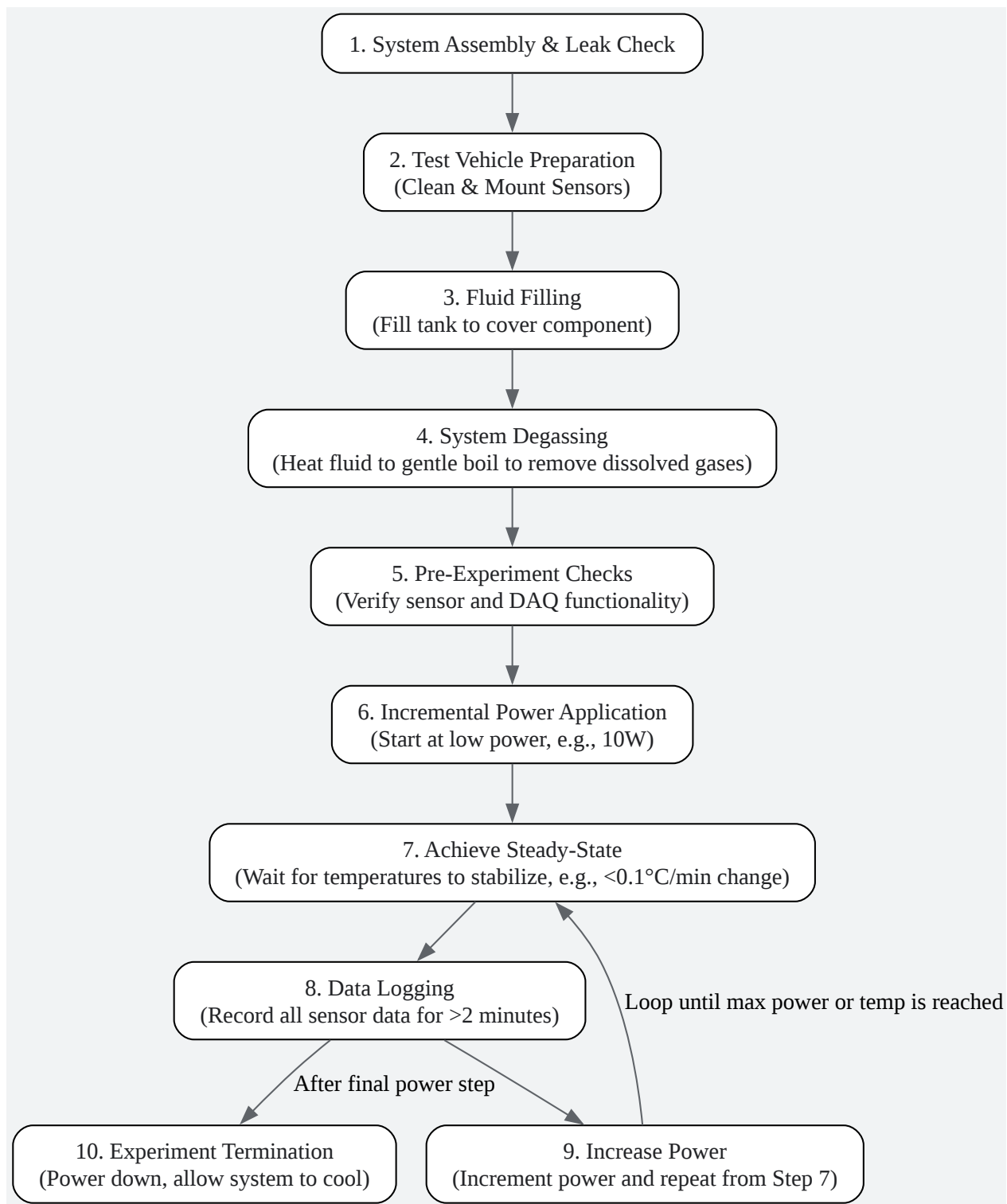
The following table summarizes the essential physical properties of HFE-7100.

Property	Value	Reference
Chemical Formula	C <sub>4</sub> F <sub>9</sub> OCH <sub>3</sub>	[4]
Boiling Point @ 1 atm	61 °C	[6][12]
Liquid Density @ 25°C	1.52 g/mL	[12]
Heat of Vaporization	111.6 kJ/kg	[12]
Dielectric Strength	>25 kV (0.1" gap)	[6]
Surface Tension @ 25°C	13.6 dynes/cm	[6][12]
Ozone Depletion Potential	0	[4][5]
Global Warming Potential (100-yr)	320	[6][12]

## Experimental Protocol

This protocol provides a step-by-step methodology for conducting a two-phase immersion cooling experiment.

## Diagram: Experimental Workflow



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Caption: Step-by-step workflow for the immersion cooling experiment.

## Step-by-Step Methodology

### Part A: System Assembly and Preparation

- **Construct the Tank:** Assemble the immersion tank. If using a custom-built tank, ensure all joints are sealed with a compatible sealant.
- **Install Condenser:** Mount the condenser in the upper portion of the tank (the vapor space). Connect cooling lines if using a liquid-cooled condenser.
- **Prepare Test Vehicle:**
  - Thoroughly clean the surface of the electronic component with isopropyl alcohol to remove any oils or residues.
  - Mount temperature sensors at critical locations on the component's surface or integrated heat spreader (IHS). Use a thermally conductive epoxy for secure attachment.
  - Mount the test vehicle to its fixture within the tank.
- **Install Probes:** Place additional temperature sensors to measure the bulk liquid temperature and the vapor temperature just below the condenser.
- **Seal the Tank:** Close the tank with the lid and gasket. Ensure all sensor wires and power leads are passed through sealed feedthroughs to prevent vapor loss. Perform a preliminary leak check.
- **Fill with HFE-7100:** Carefully pour HFE-7100 into the tank until the test vehicle is fully submerged. The liquid level should be well below the condenser to allow for a vapor volume.

### Part B: Experimental Execution

- **Degas the Fluid (Critical Step):** Non-condensable gases (like dissolved air) can interfere with boiling performance. To degas, apply a very low power (5-10 W) to the heater to gently bring the HFE-7100 to a boil for 15-20 minutes with the condenser running. Bubbles will initially be large (air) and then transition to smaller, more vigorous bubbles (HFE-7100 vapor).
- **Initiate Test:** Turn off the power and allow the system to cool back to a starting temperature.
- **Power On:** Turn on the DAQ system to begin recording. Apply the first power level (e.g., 10 W) to the test vehicle.
- **Reach Steady-State:** Monitor the component and fluid temperatures. Steady-state is achieved when temperatures no longer change significantly over time (e.g., less than 0.1°C change over one minute). This can take 10-30 minutes.

- **Log Data:** Once at steady-state, log data continuously for at least 2-3 minutes to obtain a reliable average.
- **Increment Power:** Increase the power by a set increment (e.g., 10-20 W) and repeat the process of waiting for and recording at steady-state.
- **Continue:** Repeat the previous step until the maximum desired power level is reached or the component temperature approaches its operational limit (e.g., 85°C).
- **Shutdown:** Power down the test vehicle, but keep the DAQ and condenser running until the system has cooled to near ambient temperature.

## Data Analysis and Performance Metrics

The primary goal is to quantify the thermal performance of the cooling system.

### Thermal Resistance

Thermal resistance ( $R_{th}$ )

$R_{th}$

is a measure of how effectively heat is removed. A lower value indicates better performance. It is calculated from the component to the liquid.

$$R_{th} = (T_{case} - T_{liquid}) / P_{in} \quad R_{th} = (T_{case} - T_{liquid}) / P_{in}$$

Where:

- $T_{case}$   
= Average steady-state temperature of the component case (°C)
- $T_{liquid}$   
= Average steady-state temperature of the bulk liquid (°C)
- $P_{in}$   
= Power supplied to the component (W)

### Heat Transfer Coefficient

The heat transfer coefficient (h) describes the heat transfer from the component's surface. It is particularly useful for characterizing the efficiency of the boiling process.

$$h = q'' / (T_{case} - T_{sat}) \quad h = q'' / (T_{case} - T_{sat})$$



Where:

- $q''$  = Heat flux (W/m<sup>2</sup>), calculated as

$$q'' = \frac{P_{in}}{A}$$

= Heat flux (W/m<sup>2</sup>), calculated as

$$P_{in} = P_{case} - P_{sat}$$

/ Surface Area

- $T_{case}$  = Average steady-state temperature of the component case (°C)

= Average steady-state temperature of the component case (°C)

- $T_{sat}$  = Saturation (boiling) temperature of the fluid (°C), which is ~61°C for HFE-7100 at atmospheric pressure.

= Saturation (boiling) temperature of the fluid (°C), which is ~61°C for HFE-7100 at atmospheric pressure.

The results are typically presented as a "boiling curve," which is a plot of heat flux ( $q''$ ) versus the wall superheat ( $T_{case} - T_{sat}$ ).

$$q'' \text{ versus } (T_{case} - T_{sat})$$

) versus the wall superheat (

$$T_{case} - T_{sat}$$

).

## Material Compatibility Considerations

HFE-7100 is compatible with most metals, glass, and many plastics and elastomers commonly used in electronics. [3][7] However, long-term exposure at elevated temperatures can cause some materials to swell or degrade.

- **Plastics:** Good compatibility with materials like PEEK, polycarbonate, and epoxy.
- **Elastomers:** Butyl rubber is recommended for long-term exposure. Some swelling may occur with PTFE and silicone rubber over time. [7][12][13]
- **Metals:** Compatible with aluminum, stainless steel, and others. Some slight surface oxidation on copper may occur during prolonged heat aging. [7][12][13]

It is always recommended to conduct compatibility testing for any materials not explicitly verified by the manufacturer, especially for long-duration applications. [14]

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